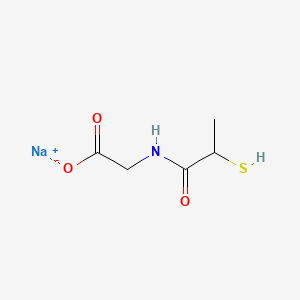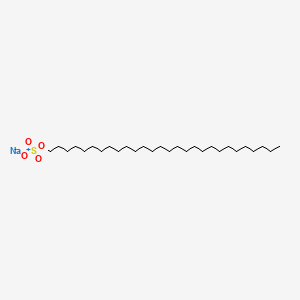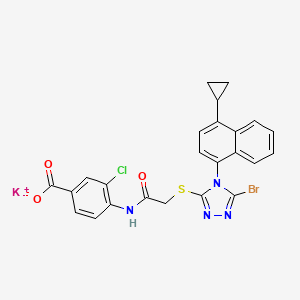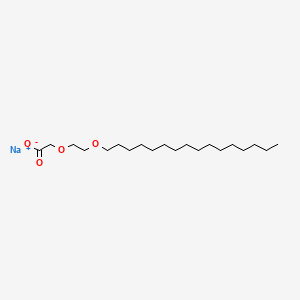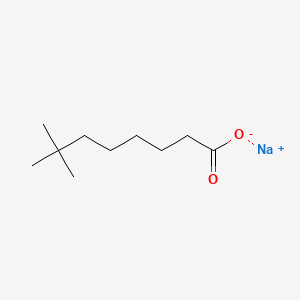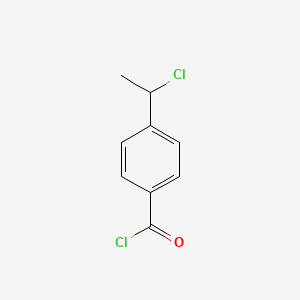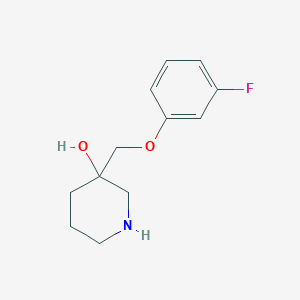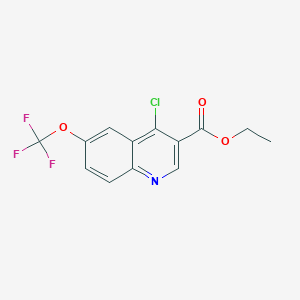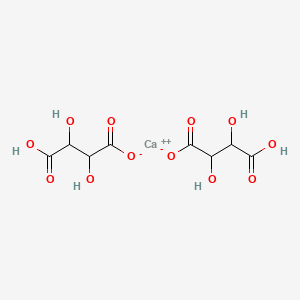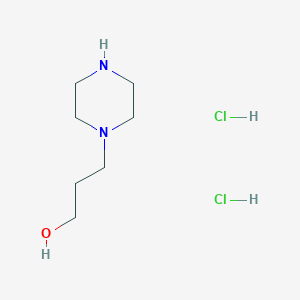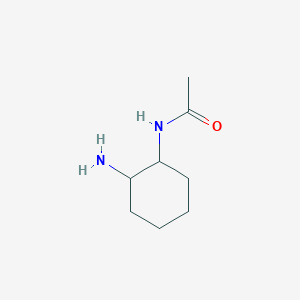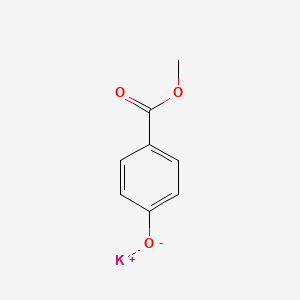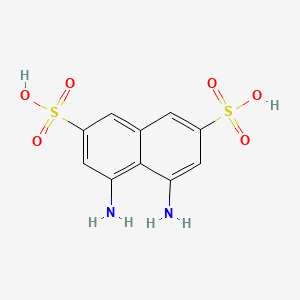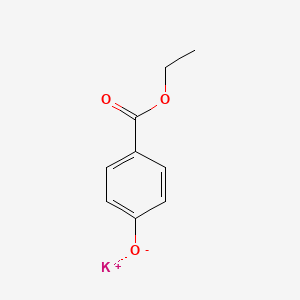
Potassium ethyl 4-oxidobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium ethyl 4-oxidobenzoate is a potassium salt of ethylparaben, which is an ester of para-hydroxybenzoic acid. It is widely used as a preservative in various cosmetic, pharmaceutical, and food products due to its antimicrobial properties. This compound is known for its ability to inhibit the growth of bacteria, fungi, and yeast, thereby extending the shelf life of products.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium ethyl 4-oxidobenzoate is synthesized through the esterification of para-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction produces ethylparaben, which is then neutralized with potassium hydroxide to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification followed by neutralization. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: Potassium ethyl 4-oxidobenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form para-hydroxybenzoic acid and other by-products.
Reduction: Under specific conditions, it can be reduced to ethylphenol.
Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Strong nucleophiles like sodium hydroxide or potassium hydroxide are typically employed.
Major Products Formed:
Oxidation: Para-hydroxybenzoic acid.
Reduction: Ethylphenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Potassium ethyl 4-oxidobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Employed in microbiological studies to investigate its antimicrobial properties.
Medicine: Utilized in pharmaceutical formulations to ensure product stability and prevent microbial contamination.
Industry: Widely used in the cosmetic and food industries as a preservative to extend the shelf life of products
Mechanism of Action
Potassium ethyl 4-oxidobenzoate exerts its antimicrobial effects by disrupting the cell membrane of microorganisms. It inhibits the synthesis of DNA, RNA, and essential enzymes, leading to cell death. The compound targets various molecular pathways involved in microbial growth and reproduction, making it effective against a broad spectrum of microorganisms .
Comparison with Similar Compounds
- Methylparaben
- Propylparaben
- Butylparaben
- Benzylparaben
Comparison:
- Methylparaben: Has a shorter alkyl chain, making it more water-soluble but less effective against fungi compared to Potassium ethyl 4-oxidobenzoate.
- Propylparaben: Slightly more effective against fungi but less water-soluble.
- Butylparaben: More effective against fungi but has higher potential for causing skin irritation.
- Benzylparaben: Similar antimicrobial properties but less commonly used due to potential toxicity concerns .
This compound stands out due to its balanced antimicrobial efficacy and relatively low toxicity profile, making it a preferred choice in various applications.
Properties
CAS No. |
36457-19-9 |
|---|---|
Molecular Formula |
C9H9KO3 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
potassium;4-ethoxycarbonylphenolate |
InChI |
InChI=1S/C9H10O3.K/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h3-6,10H,2H2,1H3;/q;+1/p-1 |
InChI Key |
HFTYFFXNUVBSII-UHFFFAOYSA-M |
SMILES |
CCOC(=O)C1=CC=C(C=C1)[O-].[K+] |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)[O-].[K+] |
Key on ui other cas no. |
36457-19-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


